1-ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-amine
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Overview
Description
1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorophenyl group and the pyrazole ring contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and fluorophenyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The resulting pyrazole intermediate is then subjected to alkylation and arylation reactions to introduce the ethyl and fluorophenyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Lacks the fluorophenyl group, resulting in different chemical properties and reactivity.
N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Lacks the ethyl group, which may affect its biological activity and solubility.
1-ethyl-N-[(4-chlorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine: Substitution of the fluorine atom with chlorine can lead to different reactivity and biological effects.
Uniqueness
The presence of both the ethyl and fluorophenyl groups in 1-ethyl-N-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine contributes to its unique chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
Molecular Formula |
C13H16FN3 |
---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
2-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H16FN3/c1-3-17-13(8-10(2)16-17)15-9-11-4-6-12(14)7-5-11/h4-8,15H,3,9H2,1-2H3 |
InChI Key |
PMELZZKYXOIAAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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